Ethyl 2-fluoro-4-(4-formylphenyl)benzoate
Overview
Description
Ethyl 2-fluoro-4-(4-formylphenyl)benzoate is an organic compound with the molecular formula C16H13FO3. It is a derivative of benzoic acid and contains both a fluorine atom and a formyl group attached to the benzene ring. This compound is used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-fluoro-4-(4-formylphenyl)benzoate can be synthesized through a multi-step process involving the esterification of 2-fluoro-4-(4-formylphenyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-4-(4-formylphenyl)benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.
Major Products Formed
Oxidation: 2-fluoro-4-(4-carboxyphenyl)benzoic acid.
Reduction: Ethyl 2-fluoro-4-(4-hydroxyphenyl)benzoate.
Substitution: Ethyl 2-(substituted)-4-(4-formylphenyl)benzoate.
Scientific Research Applications
Ethyl 2-fluoro-4-(4-formylphenyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-fluoro-4-(4-formylphenyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The fluorine atom can enhance the compound’s stability and binding affinity to its targets.
Comparison with Similar Compounds
Ethyl 2-fluoro-4-(4-formylphenyl)benzoate can be compared with other similar compounds, such as:
Ethyl 4-fluorobenzoate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Ethyl 2-fluoro-4-(4-hydroxyphenyl)benzoate: Contains a hydroxyl group instead of a formyl group, altering its chemical properties and reactivity.
Ethyl 2-fluoro-4-(4-carboxyphenyl)benzoate: Contains a carboxylic acid group, making it more acidic and suitable for different applications.
This compound is unique due to the presence of both a fluorine atom and a formyl group, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
ethyl 2-fluoro-4-(4-formylphenyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO3/c1-2-20-16(19)14-8-7-13(9-15(14)17)12-5-3-11(10-18)4-6-12/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMXGDSSWKQJOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601162201 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3-fluoro-4′-formyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601162201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393442-35-7 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3-fluoro-4′-formyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3-fluoro-4′-formyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601162201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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